![molecular formula C6H5BrF2N2O2 B2639870 2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid CAS No. 1946818-64-9](/img/structure/B2639870.png)
2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid
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Overview
Description
“2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure . This compound has a molecular weight of 205.01 .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest due to their confirmed biological and pharmacological activities . The synthesis of pyrazoline derivatives involves several strategies, with chalcones, hydrazines, diazo compounds, and hydrazones being most commonly applied under different reaction conditions .Molecular Structure Analysis
The molecular structure of “2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid” consists of a five-membered ring with two nitrogen atoms at different positions . The InChI code for this compound is 1S/C5H5BrN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) .Chemical Reactions Analysis
Pyrazoles, including “2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid”, are known to participate in various chemical reactions. For instance, 4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is normal room temperature, and it should be sealed in dry conditions .Mechanism of Action
While the specific mechanism of action for “2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid” is not mentioned in the search results, pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
The safety information available indicates that this compound is associated with some hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in further exploring the potential applications of these compounds in pharmaceutical and agricultural sectors . Future research may focus on developing new synthesis strategies for pyrazoline derivatives, studying their chemical reactions, and investigating their mechanisms of action .
properties
IUPAC Name |
2-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O2/c7-3-1-10-11(2-4(12)13)5(3)6(8)9/h1,6H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSBTGJGGGHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)C(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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